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Introduction
Cispentacin, systematically known as (-)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid, is a

naturally occurring, water-soluble, and amphoteric antifungal antibiotic.[1][2][3] Originally

isolated from the culture broth of Bacillus cereus strain L450-B2, this non-proteinogenic β-

amino acid has garnered significant interest due to its potent in vivo activity against pathogenic

fungi, particularly Candida albicans.[1][4] Its unique cyclic structure and defined

stereochemistry are crucial for its biological function, making it a subject of extensive research

in synthetic chemistry and drug development. This guide provides a detailed examination of the

chemical structure, stereochemical configuration, and key experimental methodologies related

to cispentacin.

Chemical Structure and Stereochemistry
The molecular structure of cispentacin is defined by a five-membered cyclopentane ring

substituted with an amino group and a carboxylic acid group on adjacent carbon atoms. The

molecular formula is C₆H₁₁NO₂.

The stereochemistry of the natural, biologically active form of cispentacin is crucial for its

function. It possesses two chiral centers at positions 1 and 2 of the cyclopentane ring. The

absolute configuration of these centers has been determined to be (1R, 2S).[1][5] The "cis"

designation in its name indicates that the amino and carboxyl groups are on the same side of
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the cyclopentane ring. This specific spatial arrangement is a key determinant of its antifungal

activity.

Physicochemical Properties
The fundamental physicochemical properties of cispentacin are summarized in the table

below. These properties were established through spectroscopic analysis and chemical

synthesis during its initial discovery and characterization.[1][2][3]

Property Value

Appearance Colorless powder

Molecular Formula C₆H₁₁NO₂

Molecular Weight 129.16 g/mol

Stereochemistry (1R, 2S)-cis

Optical Rotation [α]D²⁵ = -13.8° (c=1.0, H₂O)

Solubility Water-soluble

Chemical Nature Amphoteric

Note: Detailed ¹H and ¹³C NMR spectral data and X-ray crystallographic data (bond lengths and

angles) for cispentacin are not readily available in the public domain in a tabular format. The

structural elucidation was based on comprehensive spectroscopic analysis as cited.

Experimental Protocols
The following sections outline the methodologies for the synthesis and isolation of cispentacin,

based on established literature.

Asymmetric Synthesis of (-)-(1R,2S)-Cispentacin
The absolute stereochemistry of cispentacin necessitates an asymmetric approach for its

chemical synthesis to produce the biologically active enantiomer. One effective strategy

involves the highly stereoselective conjugate addition of a chiral lithium amide to an α,β-

unsaturated ester.[5]
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Key Steps:

Preparation of the Chiral Amine: (S)-N-benzyl-N-α-methylbenzylamine is prepared and used

as the chiral auxiliary.

Formation of the Lithium Amide: The chiral amine is treated with a strong base, such as n-

butyllithium, in an appropriate solvent like tetrahydrofuran (THF) at low temperatures (e.g.,

-78 °C) to form the homochiral lithium (S)-N-benzyl-N-α-methylbenzylamide.

Conjugate Addition: An α,β-unsaturated ester, such as tert-butyl cyclopent-1-ene-1-

carboxylate, is added to the solution of the chiral lithium amide. The addition reaction

proceeds with high stereoselectivity, establishing the desired cis relationship and the (1R,

2S) stereochemistry at the two adjacent chiral centers.

Work-up and Purification: The reaction is quenched, and the resulting β-amino ester is

isolated and purified using standard techniques like column chromatography.

Deprotection: The protecting groups (e.g., benzyl and tert-butyl) are removed. This is

typically achieved through hydrogenolysis (e.g., using H₂ over a palladium catalyst) to

remove the N-benzyl groups, followed by acid-catalyzed hydrolysis (e.g., with trifluoroacetic

acid) to cleave the tert-butyl ester, yielding the final product, (-)-(1R,2S)-cispentacin.

An illustrative workflow for a generic asymmetric synthesis is provided below.
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Asymmetric Synthesis Workflow
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Asymmetric Synthesis Workflow for Cispentacin.

Isolation of Cispentacin from Bacillus cereus Culture
The original isolation of cispentacin was performed from the culture broth of Bacillus cereus

L450-B2.[1] The general procedure involves a series of chromatographic steps to separate the

water-soluble, amphoteric compound from other components of the fermentation broth.
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Key Steps:

Fermentation:Bacillus cereus is cultured in a suitable nutrient medium under conditions

optimized for the production of cispentacin.

Harvest and Clarification: The culture broth is harvested, and the bacterial cells are removed

by centrifugation or filtration to yield a clarified supernatant.

Ion-Exchange Chromatography: The supernatant is passed through a column of a cation-

exchange resin (e.g., Dowex 50W). Cispentacin, being amphoteric, will bind to the resin.

Elution: The column is washed to remove unbound impurities. Cispentacin is then eluted

from the resin using a basic solution, such as aqueous ammonia.

Further Purification: The eluted fractions containing cispentacin are collected and may be

subjected to further purification steps, such as anion-exchange chromatography or gel

filtration, to remove remaining impurities.

Crystallization: The purified cispentacin solution is concentrated, and the product is

crystallized, often from an aqueous alcohol mixture.

Characterization: The final product is characterized by various analytical techniques,

including NMR, mass spectrometry, and measurement of its specific rotation, to confirm its

identity and purity.

Biosynthetic Pathway of Cispentacin
Recent research has elucidated the biosynthetic pathway of cispentacin, revealing the

involvement of a unique set of enzymes.[6] The pathway starts from 2-oxoglutarate (2-OG) and

involves a series of enzymatic modifications on an acyl carrier protein (AmcB).

The key enzymes and intermediates in the proposed biosynthetic pathway are:

AmcH: An adenylate-forming acyltransferase that modifies 2-OG to 2-oxoglutaryl-AmcB.

AmcF-AmcG: A heterodimer of type II polyketide synthase-like enzymes that catalyzes the

condensation with malonyl-AmcB, followed by cyclization and dehydration.
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AmcE: A decarboxylase.

FabI: A reductase that reduces the cyclopentene ring.

AmcC: An aminotransferase that introduces the amino group.

AmcD: A thioesterase that hydrolyzes the final product from the acyl carrier protein.

The logical flow of this biosynthetic pathway is depicted in the following diagram.
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Cispentacin Biosynthetic Pathway
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Proposed Biosynthetic Pathway of Cispentacin.
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Conclusion
Cispentacin remains a molecule of significant interest in the field of medicinal chemistry due to

its potent and specific antifungal activity. Its chemical structure, particularly its (1R,2S)-cis

stereochemistry, is fundamental to its biological function. Understanding the detailed

stereochemical requirements, as well as the methodologies for its synthesis and isolation, is

critical for the development of new antifungal agents based on the cispentacin scaffold. The

elucidation of its biosynthetic pathway further opens avenues for synthetic biology approaches

to produce novel analogs. This guide provides a foundational technical overview for

researchers engaged in the study and application of this important natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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